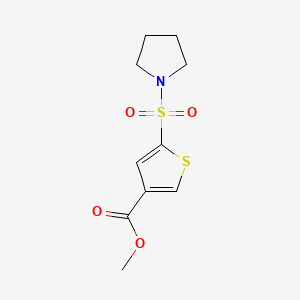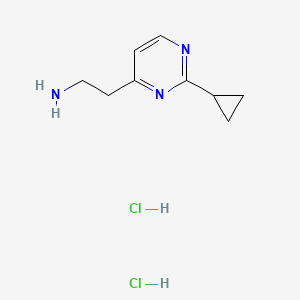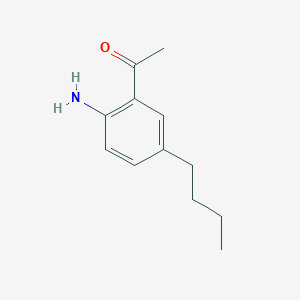
1-(2-Amino-5-butylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a butyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-butylphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 2-amino-5-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(2-nitro-5-butylphenyl)ethanone, which can be prepared by nitration of 1-(5-butylphenyl)ethanone followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or sulfonated compounds.
Applications De Recherche Scientifique
1-(2-Amino-5-butylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-butylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminophenyl)ethanone: Lacks the butyl group, making it less lipophilic.
1-(2-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.
1-(2-Amino-5-ethylphenyl)ethanone: Has an ethyl group, offering different hydrophobic interactions compared to the butyl group.
Uniqueness
1-(2-Amino-5-butylphenyl)ethanone is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents. This structural feature can be exploited to design compounds with specific properties for targeted applications.
Propriétés
Numéro CAS |
90033-63-9 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-(2-amino-5-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-10-6-7-12(13)11(8-10)9(2)14/h6-8H,3-5,13H2,1-2H3 |
Clé InChI |
KRLNHJAILMWFLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


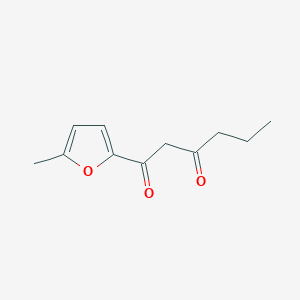
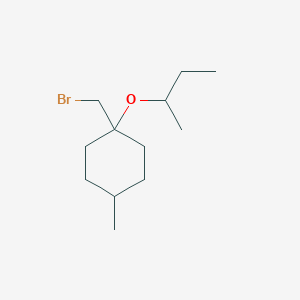

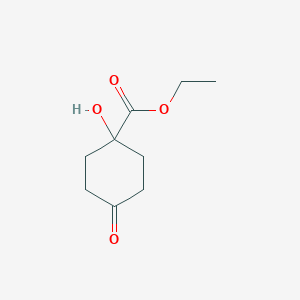

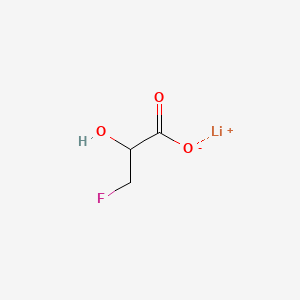

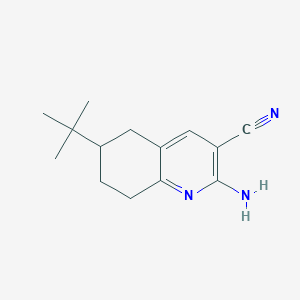
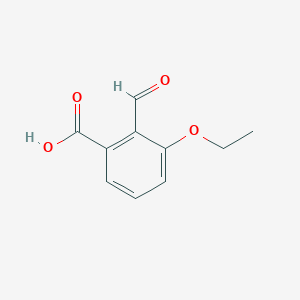
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
